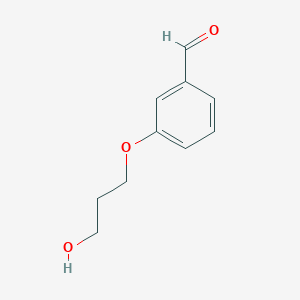

3-(3-Hydroxypropoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(3-Hydroxypropoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxypropoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(3-hydroxypropoxy)benzaldehyde |

InChI |

InChI=1S/C10H12O3/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8,11H,2,5-6H2 |

InChI Key |

NWRHLPYENNSGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCO)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-(3-Hydroxypropoxy)benzaldehyde CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 3-(3-Hydroxypropoxy)benzaldehyde , a bifunctional building block critical in medicinal chemistry, particularly for linker design in targeted protein degradation (PROTACs) and fragment-based drug discovery.

Executive Summary

3-(3-Hydroxypropoxy)benzaldehyde is a specialized organic intermediate characterized by a benzene ring substituted with a formyl group at the meta position and a 3-hydroxypropoxy chain. Its dual functionality—an aldehyde for reductive aminations or olefinations, and a primary alcohol for esterification, oxidation, or tosylation—makes it an ideal "linker" scaffold. It is extensively used to construct flexible alkyl chains in PROTACs (Proteolysis Targeting Chimeras) and to derivatize phenolic drugs to improve solubility or bioavailability.

Chemical Identity & Properties

Unlike its para-isomer (CAS 99186-35-3), the meta-isomer is often synthesized in situ or custom-ordered, resulting in limited public indexing.

| Property | Data / Description |

| Chemical Name | 3-(3-Hydroxypropoxy)benzaldehyde |

| Synonyms | 3-(3-Hydroxypropyloxy)benzaldehyde; m-(3-Hydroxypropoxy)benzaldehyde |

| CAS Number | Not Widely Listed (Analogous to p-isomer 99186-35-3) |

| SMILES | OCCCOc1cccc(C=O)c1 |

| Molecular Formula | C |

| Molecular Weight | 180.20 g/mol |

| Physical State | Pale yellow oil or low-melting solid (approx. 35–45 °C) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| pKa (est) | ~14 (Alcohol), ~9 (Aldehyde |

Structural Visualization

The compound features a meta-substitution pattern, which imparts a "kinked" geometry compared to the linear para-isomer. This conformational bias is crucial when designing linkers that must avoid steric clashes in protein binding pockets.

Synthetic Pathways[5][6][7]

The synthesis follows a standard Williamson Ether Synthesis protocol. The key challenge is preventing the self-polymerization of the aldehyde or over-alkylation. The use of a mild base and controlled temperature is critical.

Protocol: Alkylation of 3-Hydroxybenzaldehyde

Reagents:

-

Alkylating Agent: 3-Bromo-1-propanol (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous Acetonitrile (50 mL).

-

Deprotonation: Add

(20 mmol) in one portion. The suspension will turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add 3-bromo-1-propanol (12 mmol) and KI (1 mmol).

-

Reflux: Heat the mixture to reflux (80–85 °C) under an inert atmosphere (

or Ar) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3] The aldehyde spot ( -

Work-up: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in EtOAc (50 mL) and wash with water (

mL) and brine (30 mL). Dry over -

Purification: Purify via silica gel column chromatography (Gradient: 0

50% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Reaction Mechanism Diagram

Applications in Drug Discovery[10]

This compound is a "bifunctional linker" par excellence. Its utility lies in the orthogonal reactivity of its two ends.

A. PROTAC Linker Synthesis

In PROTAC design, the linker length and composition determine the degradation efficiency. The 3-carbon chain provides a specific spatial separation.

-

Aldehyde End: Reacts with amines on E3 ligase ligands (e.g., Thalidomide derivatives) via reductive amination.

-

Alcohol End: Reacts with carboxylic acids on the Target Protein ligand via esterification or amide coupling (after oxidation to acid).

B. Fragment-Based Drug Design (FBDD)

The aldehyde group is a versatile "warhead" for reversible covalent inhibitors (forming Schiff bases or hemiacetals with active site residues like Lysine or Serine). The hydroxypropoxy tail mimics hydrophilic interactions with solvent or backbone amides.

C. Self-Validating Quality Control (QC)

To ensure the integrity of this intermediate before use in complex synthesis:

-

H-NMR Check: Look for the aldehyde proton singlet at

ppm and the triplet for the -

TLC Check: Ensure a single spot; multiple spots indicate polymerization or incomplete alkylation.

Safety & Handling (MSDS Highlights)

-

Hazards: Skin irritant (H315), Eye irritant (H319).[2] The aldehyde functionality can cause contact dermatitis (sensitizer).

-

Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids (3-(3-hydroxypropoxy)benzoic acid) over time.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Williamson Ether Synthesis General Protocol

-

Synthesis of Alkoxybenzaldehydes (Analogous Para-Isomer)

-

Source: BenchChem Technical Guide.[5]

- Context: Protocol for 4-(3-hydroxypropoxy)benzaldehyde synthesis.

-

-

PROTAC Linker Chemistry

- Source: "Linkerology" in PROTAC design (N

- Context: Use of alkyl-ether chains to modul

-

URL:[Link]

-

Mitsunobu Reaction Alternative

- Source: Swamy, K. C. K., et al.

- Context: Alternative synthesis coupling 3-hydroxybenzaldehyde and 1,3-propanediol.

-

URL:[Link]

Sources

A Comprehensive Technical Guide to 3-(3-Hydroxypropoxy)benzaldehyde Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological activities of 3-(3-Hydroxypropoxy)benzaldehyde and its derivatives. As a versatile scaffold, this class of compounds is attracting increasing interest in medicinal chemistry for the development of novel therapeutic agents. This document will delve into the rationale behind experimental designs, provide detailed protocols, and explore the structure-activity relationships that govern the efficacy of these promising molecules.

The Core Moiety: 3-(3-Hydroxypropoxy)benzaldehyde

The foundational molecule, 3-(3-Hydroxypropoxy)benzaldehyde, combines the reactivity of an aromatic aldehyde with the flexibility of a hydroxypropoxy side chain. The aldehyde group serves as a crucial handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The hydroxypropoxy chain, on the other hand, can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Structure

The most common and efficient method for the synthesis of 3-(3-Hydroxypropoxy)benzaldehyde is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzaldehyde attacks a suitable three-carbon electrophile bearing a leaving group and a protected or free hydroxyl group.

Rationale for Synthetic Strategy: The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[1][3] The choice of a primary alkyl halide is crucial to favor the S(_N)2 mechanism and avoid competing elimination reactions that can occur with secondary or tertiary halides.[2] The use of a base is necessary to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, thereby generating the nucleophilic phenoxide ion.

Experimental Protocol: Synthesis of 3-(3-Hydroxypropoxy)benzaldehyde

Materials:

-

3-Hydroxybenzaldehyde

-

3-Bromo-1-propanol (or 3-chloro-1-propanol)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 3-bromo-1-propanol (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(3-Hydroxypropoxy)benzaldehyde.

Key Derivatives and Their Synthesis

The aldehyde functionality of 3-(3-Hydroxypropoxy)benzaldehyde is a gateway to a vast array of derivatives. Common synthetic transformations include the formation of Schiff bases, chalcones, and various heterocyclic systems.

Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation reaction between an aldehyde and a primary amine. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Rationale for Synthesis: The formation of the imine bond is typically a straightforward and high-yielding reaction, often requiring simple heating in a suitable solvent. The diversity of commercially available primary amines allows for the creation of a large library of Schiff base derivatives with varied steric and electronic properties.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

Materials:

-

3-(3-Hydroxypropoxy)benzaldehyde

-

Substituted primary amine (e.g., aniline, aminopyridine, etc.)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 3-(3-Hydroxypropoxy)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[6][7] They are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.[8][9]

Rationale for Synthesis: The Claisen-Schmidt condensation is a reliable method for forming the carbon-carbon double bond characteristic of chalcones. The use of a strong base, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the reaction.

Experimental Protocol: General Synthesis of Chalcone Derivatives

Materials:

-

3-(3-Hydroxypropoxy)benzaldehyde

-

Substituted acetophenone

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

Procedure:

-

In a flask, dissolve 3-(3-Hydroxypropoxy)benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add a concentrated aqueous solution of NaOH or KOH dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product fully.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Biological Activities and Therapeutic Potential

Derivatives of 3-(3-Hydroxypropoxy)benzaldehyde are being explored for a variety of therapeutic applications, leveraging the diverse pharmacological properties associated with the benzaldehyde scaffold and its derivatives.

Antimicrobial Activity

Schiff base derivatives of various benzaldehydes have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[4][10] The imine linkage is believed to be crucial for their biological activity, and modifications to the amine portion of the molecule can modulate their potency and spectrum of activity. The presence of the hydroxypropoxy side chain may enhance the compounds' solubility and ability to interact with microbial cell membranes.

Anticancer Activity

The benzaldehyde moiety is a constituent of many natural products with reported anticancer effects.[11][12] Derivatives of benzaldehyde have been shown to inhibit cancer cell proliferation through various mechanisms, including the suppression of key signaling pathways and the induction of apoptosis.[13][14] The development of chalcone and heterocyclic derivatives from 3-(3-Hydroxypropoxy)benzaldehyde opens avenues for creating novel anticancer agents with improved efficacy and selectivity.

Anti-inflammatory Activity

Both Schiff bases and chalcones derived from substituted benzaldehydes have been reported to possess anti-inflammatory properties.[15][16] They can inhibit the production of pro-inflammatory mediators and modulate the activity of enzymes involved in the inflammatory cascade.[17][18] The 3-(3-hydroxypropoxy) substituent could potentially enhance the anti-inflammatory profile of these derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 3-(3-Hydroxypropoxy)benzaldehyde derivatives is intricately linked to their chemical structure. Key structural features that can be systematically varied to optimize activity include:

-

The Aldehyde Functionality: Modification of the aldehyde into different functional groups (e.g., imines, chalcones, heterocyclic rings) is the primary driver of diverse biological activities.

-

The Aromatic Ring: Substitution on the benzaldehyde ring can influence the electronic properties and steric profile of the molecule, impacting its interaction with biological targets.

-

The Propoxy Chain: The length and functionalization of the alkoxy chain can affect the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which in turn influences its ADME (absorption, distribution, metabolism, and excretion) properties and target engagement. The terminal hydroxyl group offers a site for further derivatization to fine-tune these properties.

A systematic exploration of these structural variations is crucial for the rational design of potent and selective therapeutic agents based on the 3-(3-Hydroxypropoxy)benzaldehyde scaffold.

Data Presentation and Visualization

Table 1: Summary of Potential Biological Activities of 3-(3-Hydroxypropoxy)benzaldehyde Derivative Classes

| Derivative Class | Potential Biological Activity | Key Structural Feature |

| Schiff Bases | Antimicrobial, Anticancer, Anti-inflammatory | Imine (-C=N-) linkage |

| Chalcones | Anticancer, Anti-inflammatory, Antioxidant | α,β-Unsaturated ketone system |

| Heterocycles | Diverse (Antimicrobial, Anticancer, etc.) | Incorporated heterocyclic ring |

Diagram 1: General Synthetic Pathways for 3-(3-Hydroxypropoxy)benzaldehyde Derivatives

Caption: Synthetic routes to 3-(3-Hydroxypropoxy)benzaldehyde and its derivatives.

Conclusion and Future Directions

The 3-(3-Hydroxypropoxy)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its aldehyde functional group allow for the creation of diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives to establish comprehensive structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their therapeutic effects. The exploration of this chemical space holds significant potential for the discovery of new drugs to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

-

Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2014, December 19). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

PMC. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(3-Hydroxypropoxy)benzaldehyde. Retrieved from [Link]

-

PubMed. (2014, December 19). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2013, November 1). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Retrieved from [Link]

-

MDPI. (2023, November 12). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

-

PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. Retrieved from [Link]

-

PMC. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]

-

MDPI. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, Photostudies, Biological Activity, Metal Complexes and Theoretical Study from New Schiff Bases Derived from 3-hydroxy Benzaldehyde and 1,3-Phenylene di amine. Retrieved from [Link]

-

ResearchGate. (2020, May 11). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. Retrieved from [Link]

-

PubMed. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

RGCC International. (n.d.). Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

-

Semantic Scholar. (2023, January 31). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Retrieved from [Link]

-

ResearchGate. (2025, October 16). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Retrieved from [Link]

-

HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]

-

Medical Xpress. (2025, July 2). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Retrieved from [Link]

-

MDPI. (2022, January 7). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. Retrieved from [Link]

-

PMC. (n.d.). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Retrieved from [Link]

-

JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]

-

ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

-

OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship of 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane and its related compounds. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of the heterocyclic chalconoid derivatives. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 8. scialert.net [scialert.net]

- 9. jetir.org [jetir.org]

- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. news-medical.net [news-medical.net]

- 13. rgcc-international.com [rgcc-international.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Functional Group Analysis of 3-(3-Hydroxypropoxy)benzaldehyde

This guide provides an in-depth technical analysis of 3-(3-Hydroxypropoxy)benzaldehyde , a bifunctional building block critical in medicinal chemistry for linker design and fragment-based drug discovery.[1]

Executive Summary: The Bifunctional Linker

3-(3-Hydroxypropoxy)benzaldehyde (CAS: Specific derivative of 100-83-4 family) represents a classic "Janus" molecule in organic synthesis.[1] Possessing both an electrophilic aldehyde and a nucleophilic primary alcohol, separated by a flexible propyl ether tether, it serves as a versatile linker.

For the drug development professional, the analytical challenge lies not just in confirming the structure, but in quantifying the integrity of both reactive termini simultaneously. A degraded sample often presents as a mixture of the benzoic acid derivative (oxidation of aldehyde) or the dimeric acetal. This guide outlines a self-validating analytical workflow to ensure material quality.

Molecular Architecture & Reactivity Profile[1]

The molecule consists of three distinct chemical domains, each requiring specific analytical verification:

-

The Aromatic Core: A meta-substituted benzene ring.[1]

-

The Electrophile (Aldehyde): Highly reactive, prone to oxidation to carboxylic acid or condensation to imines.

-

The Nucleophile (Primary Alcohol): Located at the end of the propoxy chain, prone to esterification or oxidation.

Reactivity Map (Graphviz Visualization)

The following diagram maps the chemical susceptibility of the molecule, guiding both synthesis and stability testing.

Caption: Functional reactivity map highlighting the dual-reactive nature and degradation pathways.

Spectroscopic Characterization (The "Fingerprint")

To validate the structure, one must confirm the presence of the ether linkage and distinguish the two oxygenated termini.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "Go/No-Go" test.[1] The key is the simultaneous observation of the carbonyl and hydroxyl stretches without the broad carboxylic acid "beard."

| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics | Diagnostic Value |

| O-H Stretch | 3300–3500 | Broad, medium intensity | Confirms terminal alcohol.[1] Absence suggests esterification.[1] |

| Aldehyde C-H | 2720 & 2820 | Sharp doublet (Fermi resonance) | Critical: Distinguishes aldehyde from ketone/ester. |

| C=O[1] Stretch | 1680–1695 | Strong, sharp | Conjugated aldehyde (lower than aliphatic ~1720). |

| Ar-O-C Stretch | 1230–1260 | Strong | Confirms aromatic ether linkage (vs. ester).[1] |

B. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for purity.[1] The integration ratio between the aldehyde proton and the aromatic protons is the primary purity check.

¹H NMR (400 MHz, DMSO-d₆) Assignments:

-

δ 9.98 ppm (s, 1H): Aldehyde proton.[1] Must integrate to 1.0.

-

δ 7.20–7.55 ppm (m, 4H): Aromatic protons.[1] Look for the meta-substitution pattern (singlet-like for H2, multiplet for H4/H5/H6).

-

δ 4.12 ppm (t, J=6.5 Hz, 2H): Ether -O-CH₂-.[1] Downfield due to phenoxy attachment.[1]

-

δ 3.58 ppm (q/t, 2H): Alcohol -CH₂-OH.[1]

-

δ 4.55 ppm (t, 1H): Hydroxyl -OH.[1] Note: This peak disappears with D₂O shake.

-

δ 1.88 ppm (quint, 2H): Central methylene -CH₂-CH₂-CH₂-.[1]

Expert Insight: If the triplet at δ 4.55 (OH) is missing or broad in dry DMSO, your sample may contain residual acid or water promoting proton exchange. If the aldehyde peak at δ 9.98 is < 1H relative to aromatics, check for the carboxylic acid peak (usually broad, >11 ppm).

Chemical Derivatization & Wet Chemistry

While spectroscopy is definitive, wet chemistry assesses reactivity. This is crucial for "use-test" validation in synthesis.

Protocol 1: Differential Oxidation (The Jones vs. Tollens Test)

This protocol validates that the aldehyde is active and distinct from the alcohol.

-

Tollens' Test (Aldehyde Specific):

-

Jones Oxidation (Total Oxidation):

Protocol 2: In-Situ D₂O Exchange (NMR Self-Validation)

-

Step 1: Run standard ¹H NMR in CDCl₃ or DMSO-d₆.[1]

-

Step 2: Add 1 drop of D₂O to the NMR tube and shake.

-

Step 3: Re-run NMR.

-

Analysis: The peak at ~4.5 ppm (-OH) will vanish.[1] The peak at ~10.0 ppm (-CHO) will remain .[1]

-

Why this matters: This proves the peak at 10.0 is a non-exchangeable C-H bond (aldehyde), not a downfield acidic proton.

Chromatographic Purity Analysis (HPLC)[1]

For quantitative purity, a Reverse Phase (RP-HPLC) method is required.[1]

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of potential acid impurities).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/aldehyde specific).[1]

-

Reference Standard: 3-Hydroxybenzaldehyde (Starting material).[1][4][5][6][7]

Retention Logic:

-

3-Hydroxybenzaldehyde: Elutes early (more polar, phenolic OH).[1]

-

3-(3-Hydroxypropoxy)benzaldehyde (Target): Elutes mid-range (ether cap increases lipophilicity).[1]

-

Dimer impurity (Bis-alkylation): Elutes late (very lipophilic).[1]

Analytical Workflow Diagram

The following flowchart illustrates the decision-making process for validating a batch of this material.

Caption: Step-by-step analytical decision tree for batch release.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde.[1] Retrieved from: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1] (Standard text for IR/NMR assignments).

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Available at: [Link] (For acidity context of phenolic precursors).[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]

Methodological & Application

Application Note: High-Fidelity PROTAC Synthesis Using 3-(3-Hydroxypropoxy)benzaldehyde

Part 1: Strategic Rationale & Chemical Profile

Introduction

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][2][3][4][5] 3-(3-Hydroxypropoxy)benzaldehyde (CAS: 153435-96-2) represents a high-value "Pivot Intermediate" for medicinal chemists.

Unlike standard linear PEG or alkyl chains, this molecule offers a hybrid linker scaffold :

-

Aromatic Rigidity: The phenyl ring reduces the entropic penalty of binding by limiting conformational degrees of freedom compared to fully flexible chains.

-

Bifunctional Orthogonality: It possesses two distinct reactive handles—an aldehyde (soft electrophile) and a primary alcohol (nucleophile/pre-leaving group)—allowing for divergent, modular library synthesis.

-

Physicochemical Balance: The propyl-ether chain provides a compromise between the lipophilicity of alkyl linkers (good for permeability) and the polarity of PEGs (good for solubility).

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-(3-Hydroxypropoxy)benzaldehyde |

| CAS Number | 153435-96-2 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Pale yellow to off-white solid or oil |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc |

| Key Reactive Groups | Aldehyde (C-1), Primary Hydroxyl (C-3 propoxy tail) |

| Storage | -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation |

Part 2: Experimental Workflows & Protocols

Strategic Workflow: The "Pivot" Synthesis

The utility of 3-(3-Hydroxypropoxy)benzaldehyde lies in its ability to support Divergent Synthesis . You can install the E3 ligase ligand (e.g., Thalidomide derivative) or the Protein of Interest (POI) ligand in either order, depending on the stability of your ligands.

DOT Diagram 1: Retrosynthetic Logic & Library Generation

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and alcohol handles.

Protocol A: Reductive Amination (Aldehyde Functionalization)

This protocol describes the attachment of an amine-bearing ligand (e.g., a Lenalidomide derivative) to the aldehyde handle.

Mechanism: The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an imine (Schiff base), which is then irreversibly reduced to a secondary amine.

DOT Diagram 2: Reductive Amination Mechanism

Caption: Step-wise mechanism of reductive amination using STAB (Sodium Triacetoxyborohydride).

Step-by-Step Procedure

Reagents:

-

3-(3-Hydroxypropoxy)benzaldehyde (1.0 equiv)

-

Amine-containing Ligand (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Acetic Acid (AcOH) (Catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for stubborn imines due to higher boiling point if heating is needed.

Execution:

-

Imine Formation (Pre-complexation):

-

In a flame-dried vial, dissolve the Amine Ligand and the Benzaldehyde intermediate in anhydrous DCE (0.1 M concentration).

-

Add catalytic AcOH.

-

Critical Checkpoint: Stir at room temperature for 30–60 minutes. Monitor by LCMS to observe the formation of the Imine mass (M + Ligand + Linker - 18).

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 2–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

The secondary amine product is often polar. Flash chromatography (DCM/MeOH gradient) is typically required.

-

Protocol B: Alcohol Activation (Tosylation)

Before or after the aldehyde reaction, the hydroxyl group often requires conversion to a leaving group for alkylation.

Reagents:

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 equiv)

-

DMAP (0.1 equiv)

-

DCM (anhydrous)

Execution:

-

Dissolve the intermediate (or the reductive amination product from Protocol A) in anhydrous DCM.

-

Add TEA and DMAP. Cool to 0°C.

-

Add TsCl slowly.

-

Stir at RT for 4–6 hours.

-

Validation: TLC should show a significant Rf shift (product is less polar than the starting alcohol).

-

Workup: Wash with 1M HCl (to remove amine/pyridine), then NaHCO₃.

-

Note: If the molecule contains a basic amine from Protocol A, the HCl wash must be avoided or carefully managed (use pH 5-6 buffer) to avoid extracting your product into the aqueous phase.

Part 3: Expert Insights & Troubleshooting (E-E-A-T)

Solubility vs. Permeability Trade-off

While PEG linkers are the industry standard for solubility, they often suffer from poor permeability due to high Topological Polar Surface Area (TPSA).

-

Expert Insight: The 3-(3-Hydroxypropoxy)benzaldehyde linker provides a "Goldilocks" zone. The propyl chain facilitates hydrophobic collapse, shielding the polar ether oxygen during membrane transit, potentially improving oral bioavailability compared to a PEG3 linker [1].

Aldehyde Stability

A common failure mode is the oxidation of the aldehyde to a carboxylic acid during storage.

-

QC Step: Always run a quick ¹H NMR before use. The aldehyde proton appears as a distinct singlet around 9.8–10.0 ppm . If this peak is diminished or a broad acid peak (>11 ppm) appears, repurify or discard.

Reductive Amination Selectivity

Why use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄?

-

Causality: NaBH₄ is a stronger reducing agent and can reduce the aldehyde directly to an alcohol before the imine forms. STAB is less reactive and selectively reduces the protonated iminium ion, ensuring the linkage is formed correctly [2].

References

-

Impact of Linker Composition on Permeability: Atilaw, Y., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

-

PROTAC Linkerology Reviews: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5][7] [Link]

-

General PROTAC Design Principles: Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]

Sources

- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 2. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Syringaldehyde 98 134-96-3 [sigmaaldrich.com]

Application Note: Chemoselective Protection of 3-(3-Hydroxypropoxy)benzaldehyde

Executive Summary & Strategic Analysis

The Challenge: The functionalization of 3-(3-Hydroxypropoxy)benzaldehyde presents a classic chemoselectivity challenge. The molecule contains two reactive electrophilic centers: a primary aliphatic alcohol and an aromatic aldehyde .

Standard protection protocols often fail due to cross-reactivity:

-

Acid-catalyzed protections (e.g., THP ethers): High risk of acetalizing the aldehyde, creating a complex mixture of protected alcohol and protected aldehyde.

-

Strong base-mediated protections (e.g., Benzyl ethers via NaH): Incompatible due to the risk of Cannizzaro disproportionation or aldol-type side reactions on the aldehyde.

The Solution: This guide details the Silyl Ether Protocol using tert-Butyldimethylsilyl chloride (TBDMSCl).[1][2] This method is selected for its high chemoselectivity toward primary alcohols under mild, slightly basic conditions that leave the aldehyde moiety strictly intact.

Decision Matrix: Why TBDMS?

| Feature | TBDMS (Recommended) | Acetyl (Alternative) | THP (Not Recommended) |

| Reagent | TBDMSCl / Imidazole | Ac₂O / Pyridine | DHP / pTsOH |

| Conditions | Mild Base (Non-nucleophilic) | Basic | Acidic |

| Aldehyde Stability | Excellent (Inert) | Good | Poor (Risk of acetal formation) |

| Deprotection | Fluoride (TBAF) or Mild Acid | Base (Hydrolysis) | Acid |

| Orthogonality | High | Low (Labile to nucleophiles) | Medium |

Core Protocol: TBDMS Protection

Objective: Selective formation of the silyl ether at the primary hydroxyl site without disturbing the benzaldehyde functionality.

Reaction Logic & Mechanism

The reaction proceeds via the formation of a reactive N-silyl-imidazolium intermediate. The imidazole acts as a nucleophilic catalyst, activating the silicon center for attack by the alcohol oxygen. This mechanism avoids the need for strong bases that could damage the aldehyde.

Figure 1: Mechanistic pathway of imidazole-catalyzed silylation.

Materials & Stoichiometry[3]

| Component | Role | Equivalents (eq) | Notes |

| Substrate | Starting Material | 1.0 | Dry thoroughly before use.[3] |

| TBDMSCl | Silylating Agent | 1.1 – 1.2 | Hygroscopic; store in desiccator. |

| Imidazole | Catalyst/Base | 1.5 – 2.0 | Scavenges HCl byproduct. |

| DMF | Solvent | N/A | Anhydrous (Critical).[1] 0.5 M conc. |

| DCM | Extraction Solvent | N/A | HPLC Grade. |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Critical: Ensure all glassware is moisture-free. Silyl chlorides hydrolyze rapidly in wet air.

Step 2: Solubilization

-

Dissolve 3-(3-Hydroxypropoxy)benzaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Concentration Target: 0.5 M to 1.0 M.

-

Add Imidazole (1.5 eq) in one portion. Stir until fully dissolved (clear solution).

Step 3: Reaction

-

Cool the mixture to 0°C (ice bath). While not strictly necessary for primary alcohols, this prevents any potential exotherms from degrading the aldehyde.

-

Add TBDMSCl (1.1 eq) portion-wise over 5 minutes.

-

Remove ice bath and allow to warm to Room Temperature (23°C) .

-

Stir for 2–4 hours .

Step 4: Monitoring (TLC)

-

Eluent: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (aldehyde is UV active).

-

Observation: The product (Rf ~0.6) will be less polar than the starting material (Rf ~0.2).

Step 5: Workup

-

Quench the reaction by pouring into Ice-Water (5x reaction volume).

-

Extract with DCM (Dichloromethane) or EtOAc (3 x volumes).

-

Wash organic layer with:

-

Water (to remove DMF).

-

Saturated

(to neutralize trace acid). -

Brine (saturated NaCl).[1]

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 6: Purification

-

Flash column chromatography on silica gel.

-

Gradient: 0%

10% EtOAc in Hexanes. -

Note: The aldehyde group makes the molecule slightly unstable on silica if left too long; elute quickly.

Alternative Protocol: Acetylation

Context: Use this only if the TBDMS group is too labile for subsequent acidic steps, or if cost is the primary driver (TBDMSCl is more expensive than Acetic Anhydride).

Reagents:

-

Acetic Anhydride (

) (1.2 eq) -

Pyridine (solvent/base)

-

DMAP (catalytic, 0.05 eq)

Procedure:

-

Dissolve substrate in DCM (0.5 M).

-

Add Pyridine (2.0 eq) and DMAP.

-

Add

dropwise at 0°C. -

Stir at RT for 2 hours.

-

Caution: Workup requires washing with dilute HCl (1M) to remove pyridine. Do not use strong acid or heat , as this may affect the aldehyde.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following analytical markers.

NMR Validation Table ( )

| Feature | Shift ( | Multiplicity | Interpretation |

| Aldehyde Proton | ~9.95 | Singlet (s) | Must be present. Confirms aldehyde survival. |

| Si-Methyl | ~0.05 | Singlet (s, 6H) | Confirms TBDMS incorporation. |

| t-Butyl | ~0.90 | Singlet (s, 9H) | Confirms TBDMS incorporation. |

| ~3.75 | Triplet (t) | Shifted upfield slightly compared to free OH. | |

| Hydroxyl Proton | N/A | N/A | Must be absent. (Usually broad singlet ~2-3 ppm). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Wet DMF or old TBDMSCl. | Distill DMF or use fresh bottle. Add 0.2 eq extra TBDMSCl. |

| New Spot on TLC (Low Rf) | Aldehyde degradation. | Check workup pH. Avoid strong bases. |

| Product Hydrolyzes on Column | Acidic Silica. | Add 1% Triethylamine to the eluent to neutralize silica. |

Workflow Visualization

Figure 2: Operational workflow for the TBDMS protection of 3-(3-Hydroxypropoxy)benzaldehyde.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.[4] Link[4]

- Foundational text establishing the TBDMSCl/Imidazole/DMF protocol.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. The definitive guide on stability and orthogonality of protecting groups.

-

Master Organic Chemistry. (2015). "Protecting Groups For Alcohols."[2][4][5][6][7] Link

- Review of mechanism and compar

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. total-synthesis.com [total-synthesis.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

Troubleshooting & Optimization

purification of 3-(3-Hydroxypropoxy)benzaldehyde via column chromatography

Technical Support Center: Purification of 3-(3-Hydroxypropoxy)benzaldehyde

Case ID: PUR-3HPB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Column Chromatography for Phenolic Ether-Aldehydes[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 3-(3-Hydroxypropoxy)benzaldehyde via the O-alkylation of 3-hydroxybenzaldehyde with 3-halo-1-propanol.[1]

This molecule presents a "dual-personality" challenge during purification:

-

The Aldehyde: Susceptible to oxidation (forming carboxylic acids) and air sensitivity.

-

The Primary Alcohol: Prone to hydrogen bonding with silica silanols, leading to peak tailing.

-

The Impurity Profile: Unreacted 3-hydroxybenzaldehyde (phenolic) is the most persistent contaminant and often co-elutes if not managed before the column.[1]

This guide prioritizes pre-column diagnostics and workup optimization over brute-force chromatography, ensuring a self-validating workflow.

Module 1: Pre-Purification Diagnostics & Workup[1][2]

CRITICAL ALERT: Do not load your crude reaction mixture directly onto the column if unreacted starting material (3-hydroxybenzaldehyde) is present.[1]

The "Self-Validating" Workup Protocol: The starting material is a phenol (pKa ~9), while your product is a neutral ether. You must exploit this acidity difference.

-

Dissolve crude residue in Ethyl Acetate (EtOAc).

-

Wash 2x with 1M NaOH (cold).

-

Wash 1x with Brine, then dry over Na₂SO₄.

-

TLC Verification: Compare the "Pre-wash" and "Post-wash" spots.[1] The lower-running phenolic spot should be gone.[1]

Diagnostic Table: Solubility & TLC

| Parameter | Recommendation | Technical Rationale |

| TLC Solvent System | 40% EtOAc in Hexanes | The primary alcohol requires significant polarity to move off the baseline.[1] |

| Visualization | UV (254 nm) & 2,4-DNP Stain | UV detects the benzene ring; DNP stains the aldehyde (orange/red), confirming the functional group is intact. |

| Sample Solvent | DCM (Dichloromethane) | Avoid dissolving the sample in pure MeOH for loading; it is too strong and will cause band broadening at the column head. |

| Target Rf | 0.25 – 0.35 | An Rf in this range allows sufficient separation from non-polar impurities running at the solvent front. |

Module 2: Stationary Phase & Column Architecture

Stationary Phase Selection:

-

Type: Silica Gel 60 (40–63 µm particle size).[1]

-

Acidity Warning: Standard silica is slightly acidic (pH ~6.5).[1] This is generally safe for this aldehyde, but avoid "activated" acidic alumina which may trigger acetal formation or dehydration.[1]

Loading Strategy: Due to the polarity of the hydroxyl group, liquid loading is risky unless the sample is highly concentrated in a weak solvent.

-

Recommended: Dry Loading .[1] Adsorb the crude oil onto silica gel (ratio 1:2 sample-to-silica) using DCM, then rotovap to a free-flowing powder. This eliminates solvent effects at the start of the run.

Module 3: Mobile Phase Optimization (The Critical Path)

The primary alcohol tail will ruin separation if the mobile phase is static. You must use a Step Gradient .[1]

Protocol: The "Gradient Ramp"

-

Equilibration: 100% Hexanes (2 Column Volumes - CV).

-

Step 1: 10% EtOAc/Hexanes (removes non-polar impurities/halides).[1]

-

Step 2: 30% EtOAc/Hexanes (Product begins to elute).

-

Step 3: 50% EtOAc/Hexanes (Flushes remaining product).

-

Flush: 100% EtOAc (Removes highly polar oxidation byproducts).[1]

Expert Insight: If tailing persists despite the gradient, add 1% Isopropanol to the mobile phase. Isopropanol effectively competes for silica active sites without deactivating the column as aggressively as Triethylamine.

Module 4: Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly on the TLC and column. Why?

-

Cause: The terminal -OH group is hydrogen-bonding with free silanol groups (Si-OH) on the silica surface.[1]

-

Fix: Do not use base (TEA) as it may catalyze aldol condensation of the aldehyde. Instead, switch the solvent system to DCM:Methanol (98:2) . The methanol acts as a "displacer," capping the silanols more effectively than EtOAc.

Q2: I see a new spot forming on the column that wasn't in the crude. What is it?

-

Cause: Likely Acetal Formation .[1] If you used Methanol in the mobile phase with acidic silica, the aldehyde can react to form a dimethyl acetal.

-

Fix: Avoid Methanol if possible. If you must use it, ensure the run is fast (<20 mins). Alternatively, use EtOAc/Hexanes exclusively.[1]

Q3: My aldehyde yield is low, and I see a spot at the baseline.

-

Cause: Oxidation to 3-(3-hydroxypropoxy)benzoic acid .[1]

-

Fix: This happens if the column takes too long or air is pushed through the dry silica.

-

Prevention:[1] Use Nitrogen pressure (flash chromatography), not a vacuum line.

-

Recovery: The acid is stuck at the top. It can be eluted with 10% MeOH/DCM + 1% Acetic Acid, but it is a byproduct.

-

Module 5: Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Caption: Figure 1. Self-validating purification workflow for 3-(3-Hydroxypropoxy)benzaldehyde, prioritizing chemical removal of impurities before chromatography.

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Reich, H. J. (2017).[1] Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Organic Chemistry Data. [Link]

-

PubChem. (2024).[1][3] Compound Summary: 3-Hydroxybenzaldehyde (Precursor Properties). National Library of Medicine. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 3-(3-Hydroxypropoxy)benzaldehyde

Welcome to the technical support center for 3-(3-Hydroxypropoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this specialized aromatic aldehyde. Here, we will dissect the underlying chemical principles governing its behavior and provide actionable, field-proven strategies to overcome common experimental hurdles. Our approach is rooted in explaining the causality behind experimental choices to empower you to design robust and successful synthetic routes.

Frequently Asked Questions (FAQs)

Question 1: Why is my reaction with 3-(3-Hydroxypropoxy)benzaldehyde sluggish compared to unsubstituted benzaldehyde?

Answer: The primary reason for the observed low reactivity lies in the electronic nature of the 3-(3-hydroxypropoxy) substituent. This group, specifically the alkoxy (-O-R) portion, acts as an electron-donating group (EDG) through resonance.[1][2] It pushes electron density into the aromatic ring, which in turn reduces the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde.[1][3] Nucleophilic attack is the cornerstone of most aldehyde reactions (e.g., reductive amination, Wittig reactions, aldol additions), and a less electrophilic carbonyl carbon will react more slowly with nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups (EWGs).[1][4]

-

In essence: The electron-donating substituent "disarms" the aldehyde, making it a less inviting target for incoming nucleophiles.

dot graph "Electronic_Effects" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Electronic influence of substituents on benzaldehyde reactivity.

Question 2: Could the terminal hydroxyl group be interfering with my reaction?

Answer: Yes, this is a distinct possibility that adds a layer of complexity compared to a simpler alkoxybenzaldehyde (e.g., 3-methoxybenzaldehyde). There are two primary modes of interference:

-

Intramolecular Hemiacetal Formation: The terminal hydroxyl (-OH) group can potentially attack the aldehyde carbonyl intramolecularly to form a cyclic hemiacetal. While this equilibrium may lie largely on the side of the open-chain aldehyde, it effectively reduces the concentration of the reactive aldehyde available at any given moment. This can be particularly relevant under certain pH conditions.

-

Side Reactions: The free hydroxyl group can compete with your desired nucleophile or react with reagents intended for the aldehyde. For example, in reactions involving strong bases (like some Wittig preparations) or acylating agents, the hydroxyl group can be deprotonated or acylated, respectively, leading to undesired byproducts and consumption of reagents.

Question 3: How can I be sure my starting material is of high quality?

Answer: The quality and purity of 3-(3-Hydroxypropoxy)benzaldehyde are critical for success. Aldehydes, in general, are susceptible to oxidation and polymerization.[5]

-

Oxidation: Exposure to air (oxygen) can oxidize the aldehyde to the corresponding carboxylic acid (3-(3-hydroxypropoxy)benzoic acid). This impurity can interfere with reactions, especially those sensitive to acid or those requiring precise stoichiometry.

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated to minimize degradation.[5]

-

Verification: Before use, especially if the reaction is failing, it's prudent to verify the purity. This can be done via:

-

¹H NMR Spectroscopy: Check for the characteristic aldehyde proton peak (around 9-10 ppm) and the absence of broad carboxylic acid peaks (>10 ppm).

-

Thin-Layer Chromatography (TLC): Compare the stored material against a fresh or purified sample to check for new, more polar spots (indicative of the carboxylic acid).

-

Troubleshooting Guide: Reaction-Specific Strategies

This section provides detailed troubleshooting workflows for common reactions where the low reactivity of 3-(3-Hydroxypropoxy)benzaldehyde is often observed.

Guide 1: Reductive Amination

Common Problem: Low conversion or slow reaction rates when forming a new C-N bond with a primary or secondary amine.

Root Cause Analysis: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The formation of this intermediate is the rate-limiting step and is hindered by the electron-rich nature of the aldehyde, which disfavors the initial nucleophilic attack by the amine.[6]

dot graph "Reductive_Amination_Workflow" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Troubleshooting workflow for reductive amination.

Optimization Strategies & Protocol

| Parameter | Standard Condition | Optimized Condition for 3-(3-HPB) | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is less reactive and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde.[7] This is crucial for slow-to-react, electron-rich aldehydes. |

| Catalyst | None or Strong Acid | Catalytic Acetic Acid (AcOH) | A mild acid catalyst protonates the carbonyl oxygen, increasing the aldehyde's electrophilicity without fully protonating and deactivating the amine nucleophile.[8] |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Protic solvents like MeOH can compete in side reactions. A non-protic solvent allows for a "cleaner" reaction environment. |

| Temperature | Room Temperature | Room Temperature to 40 °C | Gentle heating can help overcome the activation energy barrier for iminium ion formation. |

Validated Protocol: Reductive Amination with NaBH(OAc)₃

-

To a solution of 3-(3-Hydroxypropoxy)benzaldehyde (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE), add 3-5 drops of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Guide 2: Wittig Reaction

Common Problem: No reaction or very low yield of the desired alkene, especially when using stabilized ylides.

Root Cause Analysis: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl.[9][10] The reduced electrophilicity of 3-(3-Hydroxypropoxy)benzaldehyde makes this initial attack less favorable. Stabilized ylides (e.g., those containing an ester group) are less nucleophilic and often fail to react with deactivated aldehydes.[11]

Optimization Strategies & Protocol

| Parameter | Standard Condition | Optimized Condition for 3-(3-HPB) | Rationale |

| Ylide Type | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Unstabilized or Semi-Stabilized Ylide (e.g., Ph₃P=CH₂, Ph₃P=CHPh) | Unstabilized ylides are much more reactive (more basic and nucleophilic) and are required to react with electron-rich aldehydes.[12] |

| Base/Solvent | NaH in THF/DMSO | n-BuLi or t-BuOK in THF | A stronger base is needed to fully deprotonate the phosphonium salt to generate the more reactive, unstabilized ylide.[9] The reaction should be run under strictly anhydrous and inert conditions. |

| Temperature | Room Temperature | -78 °C to Room Temperature | Ylide generation is often performed at low temperatures, followed by the addition of the aldehyde and slow warming to room temperature to control the reaction. |

| Additives | None | Salt-free conditions (if stereochemistry is key) | For some unstabilized ylides, performing the reaction in the absence of lithium salts (e.g., using a sodium or potassium base) can favor the formation of the (Z)-alkene.[12] |

Validated Protocol: Wittig Olefination with an Unstabilized Ylide

-

Preparation of the Ylide (under Argon/Nitrogen):

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

-

Cool the suspension to 0 °C.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution will typically turn a deep yellow or orange color, indicating ylide formation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution to -78 °C.

-

Add a solution of 3-(3-Hydroxypropoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexane) or by column chromatography.

-

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Technical Guides.

-

Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- BenchChem. (2025). Technical Support Center: Substituted Benzaldehyde Hydrazones. BenchChem Technical Guides.

- BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards. BenchChem Technical Guides.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

-

Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

removing unreacted starting materials from 3-(3-Hydroxypropoxy)benzaldehyde

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 3-(3-Hydroxypropoxy)benzaldehyde. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Core Problem

Question: What are the likely unreacted starting materials in my crude 3-(3-Hydroxypropoxy)benzaldehyde product?

Answer: The synthesis of 3-(3-Hydroxypropoxy)benzaldehyde is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol with an alkylating agent.[2] In this specific case, the starting materials are 3-hydroxybenzaldehyde and 1,3-propanediol .

The reaction proceeds by deprotonating the acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking one end of the 1,3-propanediol (which has been activated, for example, by conversion to a tosylate or halide, or under specific reaction conditions). An incomplete reaction will therefore leave both of these starting materials in your crude product mixture.

Question: How can I quickly assess the composition of my crude reaction mixture before starting a large-scale purification?

Answer: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid, qualitative assessment of your reaction mixture.[3] By spotting the crude product alongside your starting materials on a silica gel plate, you can visualize the presence of unreacted components and the formation of your new product.

-

Principle: Separation on silica gel is based on polarity. More polar compounds interact more strongly with the stationary phase and thus have a lower Retention Factor (Rf).

-

Expected Results:

-

1,3-Propanediol: Very polar due to two hydroxyl groups; will likely have a very low Rf or remain at the baseline.

-

3-Hydroxybenzaldehyde: Less polar than the diol but more polar than the final product due to the free phenolic hydroxyl.

-

3-(3-Hydroxypropoxy)benzaldehyde (Product): Least polar of the three, as the acidic phenolic -OH has been converted to a less polar ether linkage. It will have the highest Rf value.

-

A typical solvent system for this analysis would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Visualizing the spots can be done under a UV lamp (for the aromatic compounds) and by staining (e.g., with potassium permanganate or p-anisaldehyde) to see all components, including the UV-inactive 1,3-propanediol.

Part 2: Purification Strategies & Troubleshooting

Question: What is the most effective first step to remove the bulk of unreacted 3-hydroxybenzaldehyde?

Answer: The most significant difference between your product and the 3-hydroxybenzaldehyde starting material is the acidity of the hydroxyl group. 3-hydroxybenzaldehyde has a phenolic hydroxyl, which is significantly acidic (pKa ≈ 8.98).[4] In contrast, your product and 1,3-propanediol have aliphatic alcohol groups, which are not appreciably acidic (pKa ≈ 16-18).

This difference allows for a highly effective separation using a simple liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The base will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. Your product, being non-acidic, remains in the organic layer.

Question: The basic wash removed the 3-hydroxybenzaldehyde, but how do I get rid of the unreacted 1,3-propanediol?

Answer: 1,3-Propanediol is a small, polar molecule that is miscible with water.[5][6] Therefore, after the initial basic wash, subsequent washes of the organic layer with deionized water or brine (saturated NaCl solution) will effectively remove the residual 1,3-propanediol. Brine is particularly useful as it helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.

Question: My product is still not pure after extraction. What is the next logical step?

Answer: If TLC analysis shows remaining impurities that are close in polarity to your product, column chromatography is the standard method for achieving high purity.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (eluent).[7] Because your product is less polar than the remaining starting materials, it will elute from the column first when using a suitable solvent system.[8]

Question: Are there any chemical methods to specifically remove a stubborn aldehyde impurity?

Answer: Yes. If you have a persistent aldehyde impurity (e.g., residual 3-hydroxybenzaldehyde that was not fully removed by extraction), you can use a technique involving the formation of a bisulfite adduct .[9] Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct. This adduct can be easily separated from your desired product (which remains in the organic phase) via extraction. The original aldehyde can then be regenerated from the aqueous layer by adding a base, if recovery is needed.[8][10] This method is highly selective for aldehydes and some unhindered ketones.[9]

Troubleshooting Guide 1: Primary Purification Workflow

This section provides a step-by-step protocol for the initial purification of 3-(3-Hydroxypropoxy)benzaldehyde using liquid-liquid extraction.

Protocol 1: Extraction-Based Purification

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume approximately 10-20 times the mass of the crude product is a good starting point.

-

Transfer: Transfer the solution to a separatory funnel of appropriate size.

-

Basic Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

-

Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the deprotonated 3-hydroxybenzaldehyde). Note: Be sure to identify the aqueous and organic layers correctly; densities will determine which is on the bottom.

-

Repeat Basic Wash: Repeat steps 3 and 4 one or two more times to ensure complete removal of the acidic starting material.

-

Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Separate and discard the aqueous layer.

-

Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This removes the bulk of the dissolved water and any remaining water-soluble impurities like 1,3-propanediol.[11]

-

Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Workflow Visualization

Caption: Liquid-liquid extraction workflow for purification.

Troubleshooting Guide 2: Advanced Purification Methods

Protocol 2: Flash Column Chromatography

If impurities persist after extraction, use this protocol.

-

Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with silica gel slurried in the initial, non-polar eluent (e.g., 100% hexanes).

-

Sample Loading: Dissolve your semi-purified product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column. Add another thin layer of sand.

-

Elution: Begin eluting with a non-polar solvent (e.g., hexanes). Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent like ethyl acetate (e.g., starting with 95:5 Hexanes:EtOAc and moving towards 80:20).

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

Data for Method Development

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Feature for Separation |

| 3-Hydroxybenzaldehyde (SM1) | 122.12[12] | ~240[13] | 100-103[4] | Acidic phenolic -OH |

| 1,3-Propanediol (SM2) | 76.09 | ~214 | -27 | High water solubility |

| 3-(3-Hydroxypropoxy)benzaldehyde (Product) | 180.20 | >250 (estimated) | N/A | Non-acidic, less polar than SMs |

Table 2: Suggested Eluent Systems for Column Chromatography

| Solvent System (v/v) | Polarity | Typical Application |

| Hexanes / Ethyl Acetate (9:1 to 7:3) | Low to Moderate | Good starting point for eluting the product while retaining more polar impurities. |

| Dichloromethane / Methanol (99:1 to 95:5) | Moderate to High | Use if the product is more polar and does not move with Hex/EtOAc systems. |

Purification Decision Logic

Caption: Decision tree for selecting the appropriate purification strategy.

References

-

Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-hydroxy-. Organic Syntheses. Retrieved from [Link]

- Process for the isolation of p-hydroxybenzaldehyde. (1988). Google Patents.

-

Thornbury, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

-

University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

-